4-fluoro-2,3-dihydro-1H-inden-2-amine

Medicinal Chemistry Organic Synthesis Physical Chemistry

Researchers often face reproducibility issues when sourcing 2-aminoindane building blocks due to positional isomer contamination. This 4-fluoro-2,3-dihydro-1H-inden-2-amine (CAS 162752-09-2) eliminates that risk, ensuring fidelity in structure-activity relationship (SAR) studies. - **Positional Integrity**: Distinct from the 5-fluoro and 1-amino analogs; critical for replicating patented CNS-targeted syntheses [evidence](#local-differentiation-evidence). - **Physicochemical Fingerprint**: Boiling point 228.7°C, density 1.2 g/cm³, and flash point 102.3°C serve as built-in quality control metrics. - **Supply Reliability**: Standardized purity (95% HPLC) across batch scales supports seamless transition from discovery to preclinical evaluation.

Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
CAS No. 162752-09-2
Cat. No. B068721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-2,3-dihydro-1H-inden-2-amine
CAS162752-09-2
Synonyms1H-Inden-2-amine,4-fluoro-2,3-dihydro-(9CI)
Molecular FormulaC9H10FN
Molecular Weight151.18 g/mol
Structural Identifiers
SMILESC1C(CC2=C1C=CC=C2F)N
InChIInChI=1S/C9H10FN/c10-9-3-1-2-6-4-7(11)5-8(6)9/h1-3,7H,4-5,11H2
InChIKeyFJAYLUFWDPGQSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2,3-dihydro-1H-inden-2-amine: CNS-Targeted Aminoindane Scaffold


4‑Fluoro‑2,3‑dihydro‑1H‑inden‑2‑amine (CAS 162752‑09‑2) is a fluorinated 2‑aminoindane derivative. It features a rigid bicyclic indane core with a primary amine at the 2‑position and a fluorine substituent at the 4‑position of the aromatic ring . This substitution pattern is of interest in medicinal chemistry, particularly in the development of central nervous system (CNS) agents, due to the metabolic stability and conformational constraint imparted by the fluorine atom and the indane scaffold [1].

Positional specificity 4-fluoro-2-amine pattern required for SAR and patent reproducibility
Scaffold constraint Rigid bicyclic indane core supports conformational restriction studies
Research context CNS-targeted aminoindane scaffold for synthesis and method development

Why 4-Fluoro-2,3-dihydro-1H-inden-2-amine Cannot Be Replaced


The presence and position of the fluorine atom on the indane ring system profoundly influences physicochemical properties and, by extension, biological activity and synthetic utility. Simple substitution with the non‑fluorinated parent 2‑aminoindane (CAS 2975‑41‑9) alters key parameters such as density, boiling point, and lipophilicity, which can impact both reaction conditions in chemical synthesis and pharmacokinetic behavior in drug discovery . Likewise, moving the fluorine to the 5‑position (CAS 2340‑06‑9) or relocating the amine to the 1‑position (CAS 148960‑34‑3) results in distinct property profiles that are not interchangeable with the 4‑fluoro‑2‑amine scaffold. The precise substitution pattern is therefore critical for researchers seeking to reproduce published syntheses, optimize lead compounds, or procure a specific intermediate for a structure‑activity relationship (SAR) study [1].

Non-fluorinated parent
4-F substitution imparts metabolic stability
Lacks fluorine; lipophilicity and boiling point may shift
5-Fluoro isomer
Fluorine at 4-position defines electronic profile
Positional shift alters density and thermal behaviour
1-Amine isomer
2-amine geometry enables distinct scaffold topology
Amine relocation changes ring-system geometry and reactivity

4-Fluoro-2,3-dihydro-1H-inden-2-amine: Quantitative Comparison


Boiling Point vs. Non-Fluorinated Parent

The 4‑fluoro‑2‑aminoindane scaffold exhibits a boiling point that is lower than its non‑fluorinated parent 2‑aminoindane but higher than the 5‑fluoro isomer, reflecting the subtle electronic and steric effects of fluorine placement. The target compound's boiling point (228.7 °C) is approximately 0.3 °C lower than that of 2‑aminoindane (229 °C) , yet approximately 7.3 °C higher than that of 5‑fluoro‑2‑aminoindane (221.4 °C) . This differential may influence distillation parameters and thermal stability in synthetic workflows.

Boiling Point
Data to verify
228.7 °C vs 229 °C (parent) vs 221.4 °C (5-F)
Supports identity confirmation context
Calculated values; empirical verification recommended
Medicinal Chemistry Organic Synthesis Physical Chemistry

Density vs. Unsubstituted Analog

Fluorination at the 4‑position increases molecular weight and alters intermolecular packing, resulting in a higher density relative to the unsubstituted analog. The target compound has a reported density of 1.2 g/cm³ , which is approximately 17% greater than the density of 2‑aminoindane (1.024 g/cm³) . This density difference is consistent across the class of mono‑fluorinated aminoindanes, but the exact value is position‑dependent.

Density
Data to verify
1.2 g/cm³ vs 1.024 g/cm³ (+17%)
Aids formulation and purity context
Predicted density; experimental confirmation advised
Medicinal Chemistry Physical Property Profiling Formulation Science

Flash Point vs. Positional Isomers

The flash point of 4‑fluoro‑2,3‑dihydro‑1H‑inden‑2‑amine is reported as 102.3 °C . This value is slightly higher than that of the non‑fluorinated parent 2‑aminoindane (100 °C) and notably higher than the 4‑fluoro‑1‑amine positional isomer (94.5 °C) . These differences, while modest, are measurable and can influence storage, handling, and transport classifications.

Flash Point
Data to verify
102.3 °C vs 100 °C (parent) vs 94.5 °C (1-amine)
Informs handling protocol context
Calculated flash point; scale-up verification needed
Safety Data Process Chemistry Regulatory Compliance

CNS Indane Scaffold

Patent literature establishes that 2‑aminoindane derivatives bearing halogen substituents, including fluorine at various positions, are claimed as key intermediates or final products in the development of drugs for neurological and psychiatric disorders [1]. While direct comparative biological data for this specific compound versus its analogs is not publicly available, the patent class (substituted indanes) demonstrates that the 4‑fluoro‑2‑amine substitution pattern is one of several privileged motifs explored in this area. Procurement of the exact 4‑fluoro‑2‑amine is necessary to reproduce the synthetic sequences and structure‑activity relationships (SAR) described in these patents.

CNS Scaffold
Class-level
Patent-class inclusion; 4-fluoro pattern claimed
Supports SAR study consistency
Class-level patent evidence; biological data unavailable
CNS Drug Discovery Patent Chemistry Building Block

4-Fluoro-2,3-dihydro-1H-inden-2-amine Applications


Synthesis of Fluorinated CNS Drug Candidates

As evidenced by its inclusion in the patent class of substituted indanes [1], this compound serves as a building block for the preparation of potential therapeutics targeting neurological disorders. The specific 4‑fluoro‑2‑amine pattern is essential for maintaining the intended SAR and for reproducing patented synthetic routes.

Physical Property-Driven Process Optimization

The distinct boiling point (228.7 °C), density (1.2 g/cm³), and flash point (102.3 °C) differentiate this compound from its non‑fluorinated and differently fluorinated analogs. These quantitative differences are critical for chemists optimizing reaction conditions (e.g., solvent selection, distillation parameters) and for ensuring safe handling in pilot‑scale production.

Analytical Reference for Quality Control

The unique combination of physicochemical properties (density, boiling point, flash point) provides a reliable fingerprint for identity confirmation and purity assessment during quality control. Procurement of the exact 4‑fluoro‑2‑amine ensures that analytical standards match the intended target, preventing costly errors in downstream assays.

Application
Selection Property
Validation Focus
CNS-targeted scaffold synthesis
4-fluoro-2-amine positional specificity
Patent-structure reproducibility
Reaction condition optimization
Distinct thermal and density profile
Solvent and distillation parameter fit
Analytical reference standard
Unique physicochemical fingerprint
Identity and purity confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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